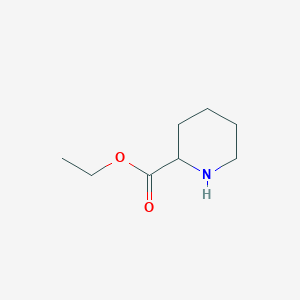

Ethyl pipecolinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49360. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIKRGHFZTYTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307286 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-72-3 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Pipecolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl pipecolinate, a significant heterocyclic compound often utilized as a building block in the synthesis of various pharmaceutical agents. The following sections detail its physicochemical characteristics, present standardized experimental protocols for their determination, and offer visual representations of these methodologies.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][2][3] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

The table below summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Reference Temperature |

| Molecular Formula | C₈H₁₅NO₂ | N/A |

| Molecular Weight | 157.21 g/mol | N/A |

| Boiling Point | 216-217 °C | N/A |

| Density | 1.006 g/mL | 25 °C |

| Refractive Index | 1.456 (n20/D) | 20 °C |

| Flash Point | 115 °F (46 °C) | N/A |

| Predicted pKa | 8.40 ± 0.10 | N/A |

| Storage Temperature | 2-8 °C | N/A |

Data sourced from multiple chemical suppliers and databases.[1][3][4][5]

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the primary physical properties of liquid compounds such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable high-boiling point liquid

Procedure:

-

Fill the Thiele tube or beaker with liquid paraffin to the appropriate level.

-

Add a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[7]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the oil bath, making sure the rubber band is not in contact with the oil.[7]

-

Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.[7][8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7] Record this temperature.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 15862-72-3 [amp.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 15862-72-3 [chemicalbook.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethyl Pipecolinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is a cyclic amino acid ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common structural motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, applications in drug development, and analytical methodologies.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15862-72-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 216-217 °C | |

| Density | 1.006 g/mL at 25 °C | |

| Refractive Index | n20/D 1.456 |

Synthesis of this compound

This compound can be synthesized through two primary routes: the Fischer esterification of pipecolic acid and the catalytic hydrogenation of ethyl picolinate.

Fischer Esterification of Pipecolic Acid

This method involves the reaction of pipecolic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by removing the water produced, often through azeotropic distillation.

Experimental Protocol: General Procedure for Fischer Esterification [3][4][5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, suspend pipecolic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux. The water-ethanol azeotrope will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Catalytic Hydrogenation of Ethyl Picolinate

This method involves the reduction of the aromatic pyridine ring of ethyl picolinate to a piperidine ring. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Experimental Protocol: General Procedure for Catalytic Hydrogenation [8]

-

Catalyst Preparation: In a hydrogenation vessel, suspend the catalyst (e.g., 10% Pd/C) in a suitable solvent, such as ethanol or acetic acid.

-

Substrate Addition: Add ethyl picolinate to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Monitoring: Monitor the reaction by GC-MS or TLC to confirm the disappearance of the starting material.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation.

Application in Drug Development: Synthesis of Ropivacaine

This compound is a key intermediate in the synthesis of the local anesthetic ropivacaine. The synthesis involves the N-alkylation of the piperidine nitrogen followed by amidation with 2,6-dimethylaniline.

Experimental Protocol: Synthesis of (S)-Ropivacaine from (S)-Pipecolic Acid 2,6-Xylidide [9]

This protocol outlines the final step in the synthesis of Ropivacaine, starting from an intermediate derived from pipecolic acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve (S)-pipecolic acid 2,6-xylidide in tetrahydrofuran.

-

Alkylation: Add n-propyl bromide to the solution.

-

Reflux: Heat the reaction mixture under reflux for approximately 20-24 hours.

-

Filtration: After cooling, filter off the inorganic salts that have precipitated.

-

Concentration: Evaporate the solvent to obtain crude ropivacaine base as a solid.

-

Purification: The crude product is triturated with diisopropyl ether, filtered, washed with the same solvent, and dried under vacuum to yield pure ropivacaine base.

Analytical Methods: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: General Procedure for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A typical temperature program would be:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that is characteristic of the molecule.

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of local anesthetics. Understanding its properties, synthetic routes, and analytical methods is essential for researchers and professionals involved in drug discovery and development. The protocols and workflows provided in this guide offer a solid foundation for the effective utilization of this important chemical entity.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 4. amherst.edu [amherst.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. uakron.edu [uakron.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

Ethyl Pipecolinate: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. It is typically offered in purities of 98% or higher.

Table 1: Commercial Availability of this compound

| Supplier | Grade/Purity | Available Quantities |

| Sigma-Aldrich | 98% | Grams to Kilograms |

| Thermo Fisher Scientific | ≥98.0% (GC) | Grams to Kilograms[1][2] |

| Santa Cruz Biotechnology | Research Grade | Grams |

| ChemicalBook | Various (95%+) | Milligrams to Tons |

| ECHEMI | Industrial Grade | Kilograms to Tons |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15862-72-3 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Clear colorless to yellow liquid[1][2] |

| Boiling Point | 216-217 °C (lit.) |

| Density | 1.006 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.456 (lit.) |

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of pipecolic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Pipecolic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pipecolic acid and an excess of absolute ethanol (typically used as the solvent).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Distillation Under Reduced Pressure

Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent decomposition.[3]

Apparatus:

-

Distillation flask

-

Vigreux column (optional, for better separation)

-

Condenser

-

Receiving flask(s)

-

Vacuum pump and pressure gauge

-

Heating mantle with a stirrer

Procedure:

-

Set up the distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually reduce the pressure to the desired level.

-

Begin heating the distillation flask while stirring.

-

Collect and discard any low-boiling fractions.

-

Collect the main fraction of this compound at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.

-

Monitor the purity of the collected fractions by GC or HPLC.

Purity Analysis and Quality Control

The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a common method for determining the purity of this compound.

Table 3: Representative GC-FID Method for this compound Purity Analysis

| Parameter | Condition |

| Column | Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Injection Volume | 1 µL |

| Diluent | Ethanol or Dichloromethane |

Potential Impurities:

-

Unreacted pipecolic acid

-

Ethanol

-

Side products from the esterification reaction

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection can also be employed for purity assessment. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.

Table 4: Representative HPLC-UV Method for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or Water/Acetonitrile mixture |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment, providing the mass-to-charge ratio of the molecule and its fragments.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a commercially accessible and important building block for the pharmaceutical and chemical industries. Its synthesis via Fischer esterification and subsequent purification by vacuum distillation are well-established methods. Robust analytical techniques, primarily GC and HPLC, are essential for ensuring the high purity required for its applications. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the sourcing, handling, and quality assessment of this compound.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]

The Multifaceted Biological Activities of Ethyl Pipecolinate Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: Ethyl pipecolinate, the ethyl ester of pipecolic acid, serves as a versatile scaffold in medicinal chemistry. Its inherent piperidine ring, a privileged structure in numerous pharmaceuticals, provides a foundation for the development of a diverse array of bioactive molecules. This technical guide explores the significant biological activities exhibited by derivatives of this compound, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We delve into the synthesis of these compounds, present their quantitative biological data, and elucidate their mechanisms of action, including their influence on critical signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines. The structural modifications on the piperidine ring and the ethyl ester group have led to the discovery of potent anticancer agents.

Pyrrolo[1,2-a]quinoxaline-carboxylate Derivatives

Novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives have been synthesized and evaluated for their cytotoxic potential against both myeloid and lymphoid leukemia cell lines.[1] Several of these compounds have demonstrated promising activity, with some exhibiting greater efficacy than the reference compound A6730.[1] Notably, certain derivatives have shown high selectivity for leukemia cells over normal hematopoietic cells, a critical attribute for potential therapeutic agents.[1]

Table 1: Cytotoxic Activity of Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate Derivatives against Leukemia Cell Lines [1]

| Compound | Cell Line | IC50 (µM) |

| 1a | Jurkat | Data not available in snippet |

| U266 | Data not available in snippet | |

| K562 | Data not available in snippet | |

| U937 | Data not available in snippet | |

| HL60 | Data not available in snippet | |

| 1e | Jurkat | Data not available in snippet |

| U266 | Data not available in snippet | |

| K562 | Data not available in snippet | |

| U937 | Data not available in snippet | |

| HL60 | Data not available in snippet | |

| 1g | Jurkat | Data not available in snippet |

| U266 | Data not available in snippet | |

| K562 | Data not available in snippet | |

| U937 | Data not available in snippet | |

| HL60 | Data not available in snippet | |

| 1h | Jurkat | Data not available in snippet |

| U266 | Data not available in snippet | |

| K562 | Data not available in snippet | |

| U937 | Data not available in snippet | |

| HL60 | Data not available in snippet | |

| A6730 (Reference) | Jurkat | Data not available in snippet |

| U266 | Data not available in snippet | |

| K562 | Data not available in snippet | |

| U937 | Data not available in snippet | |

| HL60 | Data not available in snippet |

Note: Specific IC50 values were not available in the provided search snippets. The original research article should be consulted for detailed quantitative data.

Arylpiperazine Derivatives

Arylpiperazine moieties have been incorporated into various molecular scaffolds to explore their anticancer potential. While not direct derivatives of this compound, these compounds share the piperazine ring, a close structural relative of the piperidine ring. A series of novel arylpiperazine derivatives demonstrated significant cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145.[2] Certain compounds exhibited potent activity against LNCaP cells with IC50 values below 5 µM.[2] Another compound showed strong activity against DU145 cells with an IC50 of 8.25 µM.[2] However, it is important to note that some of these potent compounds also displayed cytotoxicity towards normal human prostate epithelial cells.[2]

Table 2: Cytotoxic Activity of Arylpiperazine Derivatives against Human Prostate Cancer Cell Lines [2]

| Compound | Cell Line | IC50 (µM) |

| 9 | LNCaP | < 5 |

| 15 | LNCaP | < 5 |

| 8 | DU145 | 8.25 |

Signaling Pathways in Anticancer Activity

The anticancer activity of piperidine-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[3] Several indole compounds and their derivatives, which can be conceptually linked to piperidine-containing structures, have been shown to target the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway by piperidine derivatives can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]

References

- 1. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethyl Pipecolinate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl pipecolinate, the ethyl ester of pipecolic acid (piperidine-2-carboxylic acid), has emerged as a crucial chiral building block in the asymmetric synthesis of a wide array of complex molecules, including alkaloids, pharmaceuticals, and other biologically active compounds. Its rigid piperidine scaffold and inherent chirality, derived from the natural amino acid L-pipecolic acid (the precursor to (S)-ethyl pipecolinate), make it an invaluable starting material in the chiral pool approach to total synthesis. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 216-217 °C | [1] |

| Density | 1.006 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| CAS Number | 15862-72-3 (racemic) | [1][2] |

Synthesis of Enantiopure this compound

The utility of this compound as a chiral building block is contingent on its availability in enantiomerically pure form. The most common strategy involves the use of the corresponding enantiopure pipecolic acid, which is commercially available or can be obtained through the resolution of the racemate.

Fischer Esterification of L-Pipecolic Acid

A straightforward method for the preparation of (S)-ethyl pipecolinate is the Fischer esterification of L-pipecolic acid.

References

In-Depth Technical Guide to the Stereochemistry of Ethyl Pipecolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pipecolinate, the ethyl ester of pipecolic acid, is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a versatile building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including local anesthetics, immunosuppressants, and antiviral agents. The stereochemistry of this compound is of paramount importance, as the biological activity and pharmacological profile of its enantiomers, (R)-ethyl pipecolinate and (S)-ethyl pipecolinate, can differ significantly. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, resolution, analytical characterization, and biological relevance. Detailed experimental methodologies and quantitative data are presented to aid researchers in the effective utilization of this chiral synthon.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-ethyl pipecolinate and (S)-ethyl pipecolinate. The spatial arrangement of the ethoxycarbonyl group at this chiral center dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be less active or even contribute to undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for the development of safe and effective pharmaceuticals.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| CAS Number | 15862-72-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 216-217 °C | [1] |

| Density | 1.006 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

Synthesis and Resolution of this compound Enantiomers

The production of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Asymmetric Synthesis

A common approach to the synthesis of (S)-ethyl pipecolinate is to start from the naturally occurring amino acid L-lysine. L-lysine can be enzymatically converted to L-pipecolic acid, which possesses the desired (S)-stereochemistry. Subsequent esterification of L-pipecolic acid yields (S)-ethyl pipecolinate.

This protocol is a general method for the esterification of carboxylic acids and can be adapted for L-pipecolic acid.

-

Reaction Setup: In a round-bottomed flask, dissolve L-pipecolic acid in anhydrous ethanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Chiral Resolution of Racemic this compound

Resolution of racemic this compound is a widely used method to obtain both enantiomers. This technique typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Tartaric acid and its derivatives are commonly employed for the resolution of amines.

This protocol describes the resolution of the parent compound, DL-pipecolic acid, and serves as a foundational method that can be adapted for its ethyl ester.[3]

-

Salt Formation: Dissolve DL-pipecolic acid in a mixture of 95% ethanol and water at an elevated temperature (e.g., 80 °C). Add an equimolar amount of D-tartaric acid and stir until a clear solution is obtained.[3]

-

Crystallization: Allow the solution to cool slowly to room temperature and stand for an extended period (e.g., 48 hours) to allow for the crystallization of one of the diastereomeric salts.[3]

-

Isolation: Collect the precipitated solid by filtration. This solid will be enriched in one of the diastereomers.[3]

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free pipecolic acid enantiomer.

-

Isolation of the Second Enantiomer: The mother liquor is enriched in the other diastereomer. This can be recovered by evaporation and subsequent treatment with a base.

-

Esterification: The separated pipecolic acid enantiomers can then be esterified as described in section 2.1.

Analytical Techniques for Stereochemical Determination

The determination of the enantiomeric purity of this compound is essential for quality control and regulatory purposes. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.

-

Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) to identify a suitable column that shows baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents can significantly impact the resolution.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution. Lower flow rates often enhance chiral separations.

-

Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for the separation of volatile chiral compounds like this compound. Similar to HPLC, it employs a chiral stationary phase.

-

Column Selection: Choose a capillary column coated with a suitable chiral stationary phase, often a cyclodextrin derivative.

-

Temperature Program: Develop a temperature program for the GC oven that provides optimal separation of the enantiomers.

-

Carrier Gas and Flow Rate: Use an inert carrier gas, such as helium or hydrogen, and optimize the flow rate.

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, aiding in peak identification.[4]

Table 2: Analytical Methods for Stereochemical Analysis

| Technique | General Principle | Key Parameters to Optimize |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Column type, mobile phase composition, flow rate, temperature. |

| Chiral GC | Differential partitioning into a chiral stationary phase. | Column type, temperature program, carrier gas flow rate. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Wavelength of light, solvent, concentration, temperature. |

Biological Significance and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its parent compound, pipecolic acid, has known biological roles. Pipecolic acid is a non-proteinogenic amino acid that is a product of lysine catabolism in various organisms, including plants and humans.[4]

In plants, L-pipecolic acid is a crucial signaling molecule involved in systemic acquired resistance (SAR), a broad-spectrum immune response against pathogens.[5] The biosynthesis of pipecolic acid in plants involves the conversion of L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C) by the aminotransferase ALD1, followed by the reduction of P2C to L-pipecolic acid by the enzyme SARD4.[5] This pathway highlights the importance of the (S)-stereoisomer in biological signaling.

In microorganisms, pipecolic acid serves as a precursor for the biosynthesis of various secondary metabolites with important pharmacological activities, such as the immunosuppressant rapamycin and the antitumor agent swainsonine.[6][7] The stereochemistry of the pipecolic acid moiety in these natural products is often critical for their biological function.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in pharmaceutical synthesis. The ability to produce and analyze enantiomerically pure forms of this compound is essential for the development of stereochemically defined drugs with improved efficacy and safety profiles. This guide has provided an in-depth overview of the synthesis, resolution, and analysis of this compound enantiomers, along with insights into the biological relevance of its parent compound, pipecolic acid. The presented experimental frameworks and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. This compound 98 15862-72-3 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Pipecolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl pipecolinate hydrochloride, a key building block in the development of various pharmaceutical agents. This document details two principal methodologies: the catalytic hydrogenation of ethyl picolinate and the Fischer esterification of pipecolic acid. Each section includes detailed experimental protocols, quantitative data for comparison, and characterization of the final product.

Introduction

This compound, the ethyl ester of pipecolic acid (piperidine-2-carboxylic acid), and its hydrochloride salt are valuable intermediates in organic synthesis. The piperidine scaffold is a prevalent structural motif in a wide array of biologically active molecules and approved drugs. The ability to efficiently synthesize and purify this compound hydrochloride is therefore of significant interest to the pharmaceutical and chemical research communities. This guide aims to provide the necessary technical details to enable researchers to select and perform the most suitable synthesis for their needs.

Synthetic Routes

Two primary and reliable synthetic pathways for the preparation of this compound hydrochloride are presented:

-

Route 1: Catalytic Hydrogenation of Ethyl Picolinate. This method involves the reduction of the aromatic pyridine ring of ethyl picolinate to the corresponding piperidine.

-

Route 2: Fischer Esterification of Pipecolic Acid. This classic reaction involves the direct esterification of pipecolic acid with ethanol in the presence of an acid catalyst.

The following sections will provide a detailed examination of each route.

Route 1: Catalytic Hydrogenation of Ethyl Picolinate

This approach is a direct method to produce this compound from a readily available starting material, ethyl picolinate (ethyl pyridine-2-carboxylate). The core of this synthesis is the reduction of the pyridine ring, which can be achieved using various catalytic systems.

General Scheme

The overall transformation is the reduction of the pyridine ring to a piperidine ring.

Reaction: Ethyl Picolinate → this compound

Experimental Protocol

A typical experimental procedure for the catalytic hydrogenation of ethyl picolinate is as follows. A related procedure for a substituted picolinate ester involves the use of a mixed palladium and rhodium catalyst.[1]

Materials:

-

Ethyl picolinate

-

Anhydrous Ethanol

-

Palladium on carbon (Pd/C) or a similar catalyst (e.g., a mixture of palladium and rhodium on carbon)[1]

-

Hydrogen gas (H₂)

-

High-pressure autoclave or a Parr shaker apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Anhydrous diethyl ether or dioxane

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane) or HCl gas

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure autoclave, dissolve ethyl picolinate in anhydrous ethanol.

-

Addition of Catalyst: Carefully add the hydrogenation catalyst (e.g., 10-20% by weight of the starting material) to the solution under an inert atmosphere.[1]

-

Hydrogenation: Seal the autoclave and purge it with hydrogen gas three times to remove any air.[1] Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 MPa).[1] Heat the reaction mixture to the target temperature (e.g., 30-50 °C) and stir vigorously for 8-12 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).[1]

-

Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure to remove the ethanol, yielding crude this compound.

-

Formation of the Hydrochloride Salt: Dissolve the crude this compound in anhydrous diethyl ether or another suitable solvent. Add a solution of HCl in diethyl ether or bubble dry HCl gas through the solution until precipitation is complete.

-

Purification: Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters for the catalytic hydrogenation of a picolinate derivative.[1]

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-methylpyridine-4-carboxylate | [1] |

| Catalyst | Palladium on carbon and Rhodium on carbon mixture | [1] |

| Catalyst Loading | 10-20% w/w | [1] |

| Solvent | Anhydrous Ethanol | [1] |

| Hydrogen Pressure | 3-5 MPa | [1] |

| Temperature | 30-50 °C | [1] |

| Reaction Time | 8-12 hours | [1] |

Note: While this data is for a substituted analog, it provides a reasonable starting point for the optimization of the synthesis of this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound hydrochloride via catalytic hydrogenation.

Route 2: Fischer Esterification of Pipecolic Acid

The Fischer esterification is a well-established method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4] This route is particularly useful if pipecolic acid is the more readily available starting material.

General Scheme

The overall transformation is the esterification of the carboxylic acid group of pipecolic acid with ethanol.

Reaction: Pipecolic Acid + Ethanol --(HCl)--> this compound Hydrochloride

Experimental Protocol

A general procedure for Fischer esterification is adapted for the synthesis of this compound hydrochloride.[2][3] The acid catalyst, hydrochloric acid, also serves to form the final hydrochloride salt.

Materials:

-

Pipecolic acid

-

Anhydrous Ethanol

-

Acetyl chloride or Thionyl chloride (to generate HCl in situ) or concentrated Sulfuric Acid

-

Reflux apparatus

-

Rotary evaporator

-

Crystallization dishes

Procedure:

-

Preparation of Ethanolic HCl: In a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous ethanol. Cool the ethanol in an ice bath and slowly add acetyl chloride or thionyl chloride dropwise to generate anhydrous HCl in situ. Alternatively, a pre-made solution of saturated HCl in ethanol can be used.

-

Reaction: To the cold ethanolic HCl solution, add pipecolic acid in portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-24 hours) until the reaction is complete, as monitored by TLC (disappearance of the starting material).[3]

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If no crystals form, concentrate the solution under reduced pressure to about half its original volume and cool again. Collect the crystalline this compound hydrochloride by filtration, wash with a small amount of cold anhydrous ethanol and then with cold diethyl ether, and dry under vacuum.

Quantitative Data

The following table provides general parameters for a Fischer esterification reaction.[3]

| Parameter | Value | Reference |

| Starting Material | Carboxylic Acid (e.g., Pipecolic Acid) | [3] |

| Reagent | Anhydrous Ethanol (often in excess, as solvent) | [3] |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 2-24 hours (substrate dependent) | [3] |

Note: Yields for Fischer esterifications are typically high, often exceeding 90%, especially when one of the reagents is used in large excess.[4]

Workflow Diagram

Caption: Workflow for the synthesis of this compound hydrochloride via Fischer esterification.

Characterization of this compound Hydrochloride

The final product should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ · HCl |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 211-213 °C (lit.) |

Spectroscopic Data

The following data is for the free base, this compound. The hydrochloride salt will show characteristic shifts, particularly for the protons near the nitrogen atom.

-

¹H NMR (of free base): [5]

-

δ 4.18 (q, 2H): -OCH₂CH₃

-

δ 3.34 (m, 1H): -CH(CO₂Et)-

-

δ 3.08 (m, 1H): -NH-CH₂- (axial)

-

δ 2.66 (m, 1H): -NH-CH₂- (equatorial)

-

δ 1.97 - 1.43 (m, 6H): piperidine ring protons

-

δ 1.27 (t, 3H): -OCH₂CH₃

-

-

¹³C NMR (of free base): Key signals are expected for the carbonyl carbon (~174 ppm), the ester methylene carbon (~60 ppm), the alpha-carbon of the piperidine ring (~58 ppm), and the piperidine ring carbons (~46, 28, 26, 24 ppm), and the ester methyl carbon (~14 ppm).

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ for the free base, which will be different for the hydrochloride salt (N⁺-H stretch).

-

C=O stretch (ester): A strong absorption around 1730 cm⁻¹.

-

C-O stretch (ester): Absorptions in the region of 1150-1250 cm⁻¹.

-

Safety Considerations

-

Hydrogenation: Catalytic hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like palladium on carbon can be pyrophoric and should be handled with care, especially when dry and exposed to air.

-

Fischer Esterification: Strong acids like sulfuric acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction should be performed in a fume hood.

-

Solvents: Organic solvents such as ethanol and diethyl ether are flammable and should be used in well-ventilated areas, away from ignition sources.

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound hydrochloride. The choice between catalytic hydrogenation of ethyl picolinate and Fischer esterification of pipecolic acid will depend on factors such as the availability and cost of starting materials, the available equipment, and the desired scale of the reaction. Both methods, when performed with care and attention to the protocols outlined, can provide the target compound in good yield and purity, ready for its application in further synthetic endeavors.

References

- 1. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound(15862-72-3) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Diastereoselective Synthesis Using Ethyl Pipecolinate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ethyl pipecolinate as a chiral auxiliary in diastereoselective synthesis. The protocols are based on established methodologies for analogous chiral auxiliaries, such as proline esters, and are intended to serve as a comprehensive guide for achieving high levels of stereocontrol in the synthesis of chiral molecules.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. This compound, a readily available and inexpensive chiral building block derived from the amino acid L-pipecolic acid, can be employed as an effective chiral auxiliary. By temporarily attaching it to a prochiral substrate, the inherent chirality of the pipecolinate ring directs the approach of incoming reagents, leading to a diastereoselective outcome. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.

This document focuses on the application of ethyl (S)-pipecolinate in diastereoselective alkylation reactions of N-acylated derivatives. The principles outlined can be extended to other transformations such as aldol reactions and conjugate additions.

Principle of Diastereoselective Induction

The diastereoselectivity observed in reactions utilizing this compound as a chiral auxiliary stems from the rigid, chair-like conformation of the piperidine ring. When N-acylated, the bulky acyl group and the ester group create a defined steric environment around the enolizable α-carbon. This steric hindrance directs the approach of electrophiles to the less hindered face of the enolate, resulting in the preferential formation of one diastereomer.

Caption: Logical workflow for using this compound as a chiral auxiliary.

Application: Diastereoselective Alkylation of N-Acyl this compound

A key application of this compound as a chiral auxiliary is in the diastereoselective alkylation of N-acyl derivatives. The following data, adapted from studies on analogous N-acyl proline esters, illustrates the potential diastereoselectivity achievable.[1]

Table 1: Diastereoselective Alkylation of N-Boc-Ethyl-(S)-Pipecolinate Analogue [1]

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (anti:syn) | Combined Yield (%) |

| 1 | Allyl bromide | 2-(Prop-2-enyl)-N-Boc-ethyl-(S)-pipecolinate | 75 : 25 | 75 |

| 2 | Methyl iodide | 2-Methyl-N-Boc-ethyl-(S)-pipecolinate | 94 : 6 | High |

| 3 | Propyl iodide | 2-Propyl-N-Boc-ethyl-(S)-pipecolinate | 93 : 7 | High |

Data is representative and based on the diastereoselective alkylation of a closely related N-Boc-4-silyloxyproline menthyl ester.[1] The diastereomeric ratio refers to the configuration at the newly formed stereocenter relative to the pre-existing stereocenter of the pipecolinate.

Experimental Protocols

The following are representative protocols for the acylation, diastereoselective alkylation, and cleavage of the this compound auxiliary.

Protocol 1: N-Acylation of Ethyl (S)-Pipecolinate

This protocol describes the preparation of the N-Boc protected this compound, a common substrate for diastereoselective alkylation.

Caption: Experimental workflow for the N-acylation of this compound.

Materials:

-

Ethyl (S)-pipecolinate (1.0 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

Water

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl (S)-pipecolinate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane, cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-ethyl-(S)-pipecolinate.

Protocol 2: Diastereoselective Alkylation

This protocol details the generation of the chiral enolate and its subsequent reaction with an electrophile.

Materials:

-

N-Boc-ethyl-(S)-pipecolinate (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF)

-

Electrophile (e.g., allyl bromide, methyl iodide) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

-

To a solution of N-Boc-ethyl-(S)-pipecolinate (1.0 equiv) in anhydrous THF at -78 °C, add LDA solution (1.1 equiv) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.

-

Purify the product by flash column chromatography.

Protocol 3: Auxiliary Cleavage

This protocol describes the removal of the chiral auxiliary to yield the final chiral product.

Materials:

-

Alkylated N-Boc-ethyl-(S)-pipecolinate (1.0 equiv)

-

Lithium hydroxide (LiOH) (2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure (for hydrolysis to the carboxylic acid):

-

To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water, add lithium hydroxide (2.0 equiv).

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid. The this compound auxiliary can be recovered from the aqueous layer after basification and extraction.

Conclusion

This compound serves as a versatile and cost-effective chiral auxiliary for diastereoselective synthesis. The protocols provided herein for N-acylation, diastereoselective alkylation, and auxiliary cleavage offer a solid foundation for researchers to explore its utility in the synthesis of complex chiral molecules. The predictable stereochemical outcomes, coupled with the ease of auxiliary removal and recovery, make it an attractive option for applications in academic and industrial research, particularly in the field of drug development. Further optimization of reaction conditions for different substrates and electrophiles is encouraged to achieve the highest possible diastereoselectivity and yields.

References

Application Notes and Protocols: N-Alkylation of Ethyl Pipecolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pipecolinate, a piperidine-2-carboxylic acid ethyl ester, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active compounds. The nitrogen atom of the piperidine ring provides a key handle for structural modification through N-alkylation, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final molecule. This document provides detailed protocols for the two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Additionally, alternative methods, purification techniques, and characterization are discussed.

Key Synthetic Strategies

The N-alkylation of this compound is most commonly achieved through two robust and versatile methods:

-

Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used approach for introducing simple alkyl groups.

-

Reductive Amination: This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing a wider variety of substituents.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data for the N-alkylation of this compound using various reagents and conditions, allowing for a direct comparison of the different methodologies.

Table 1: Direct N-Alkylation of this compound with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 |

| Ethyl Iodide | K₂CO₃ | DMF | 80 | 12 | 85 |

| Methyl Iodide | NaH | THF | 0 to RT | 4 | 95 |

| Propyl Bromide | Et₃N | Dichloromethane | RT | 24 | 78 |

| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | 88 |

Table 2: Reductive Amination of this compound with Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 90 |

| Acetone | NaBH₃CN | Methanol | RT | 24 | 82 |

| Cyclohexanone | H₂/Pd-C | Ethanol | RT | 16 | 88 |

| Formaldehyde (37% aq.) | HCOOH | Water | 100 | 2 | 95 |

| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 85 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides (N-Benzylation Example)

This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound, anhydrous acetonitrile, and potassium carbonate.

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl this compound.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination with Aldehydes (N-Benzylation Example)

This protocol details the N-benzylation of this compound via reductive amination using benzaldehyde and sodium triacetoxyborohydride.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound and benzaldehyde in anhydrous dichloromethane in a round-bottom flask.

-

Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Caption: Workflow for Direct N-Alkylation of this compound.

Application Notes and Protocols for Amide Coupling of Ethyl Pipecolinate with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl pipecolinate, a cyclic secondary amine ester, is a valuable building block in drug discovery, contributing to the synthesis of molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the amide coupling of this compound with various carboxylic acids, focusing on two common and effective coupling strategies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparison of Common Coupling Conditions

The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in amide synthesis. The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various classes of carboxylic acids using EDC/HOBt and HATU. Yields can be influenced by factors such as the steric and electronic properties of the carboxylic acid, solvent purity, and reaction temperature.

| Carboxylic Acid Type | Coupling Reagent/Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) |

| Aromatic (e.g., Benzoic Acid) | EDC/HOBt | DIPEA or Et3N | DCM or DMF | 12-24 h | 60-85% |

| Aromatic (e.g., Naproxen)* | EDC/DMAP/HOBt (cat.) | - | CH3CN | 18 h | ~66%[1] |

| Aliphatic (e.g., Acetic Acid) | EDC/HOBt | DIPEA or Et3N | DCM | 8-16 h | 70-90% |

| Heterocyclic (e.g., Nicotinic Acid) | EDC/HOBt | DIPEA or Et3N | DMF | 12-24 h | 55-80% |

| Aromatic (e.g., Benzoic Acid) | HATU | DIPEA | DMF | 2-6 h | 75-95% |

| Aliphatic (e.g., Acetic Acid) | HATU | DIPEA | DMF | 1-4 h | 80-98% |

| Heterocyclic (e.g., Nicotinic Acid) | HATU | DIPEA | DMF | 2-8 h | 70-90% |

*Data based on the coupling of naproxen with ethyl isonipecotate, a structural isomer of this compound.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO3 solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Amine Addition: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA or Et3N (2.0 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl this compound.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is particularly useful for more challenging couplings, including sterically hindered substrates, and generally proceeds with faster reaction times.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO3 solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-acyl this compound.

Visualizations

References

Application Notes and Protocols: N-acylation of Ethyl Pipecolinate using Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of ethyl pipecolinate is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of substituted piperidine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds and natural products. The introduction of an acyl group onto the piperidine nitrogen allows for the modulation of physicochemical properties, such as lipophilicity and metabolic stability, and can be a key step in the synthesis of complex molecular architectures. This document provides detailed protocols for the N-acylation of this compound with various acyl chlorides under Schotten-Baumann conditions, a robust and widely used method for this transformation.[1][2]

Reaction Principle

The N-acylation of this compound, a secondary amine, with an acyl chloride proceeds via a nucleophilic acyl substitution reaction. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water, in the presence of a base. This method is commonly referred to as the Schotten-Baumann reaction.[1][2] The base, usually an aqueous solution of sodium hydroxide or potassium hydroxide, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Data Presentation: N-acylation of this compound

The following table summarizes representative quantitative data for the N-acylation of this compound with various acyl chlorides under typical Schotten-Baumann conditions. The data highlights the efficiency and versatility of this method for generating a range of N-acyl piperidine derivatives.

| Acyl Chloride | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetyl Chloride | Ethyl 1-acetylpiperidine-2-carboxylate | 1 - 2 | 0 - 25 | >95 |

| Propionyl Chloride | Ethyl 1-propionylpiperidine-2-carboxylate | 1 - 2 | 0 - 25 | >95 |

| Benzoyl Chloride | Ethyl 1-benzoylpiperidine-2-carboxylate | 2 - 4 | 0 - 25 | >90 |

| 4-Nitrobenzoyl Chloride | Ethyl 1-(4-nitrobenzoyl)piperidine-2-carboxylate | 2 - 4 | 0 - 25 | >90 |

| 2-Thiopheneacetyl Chloride | Ethyl 1-(2-thiopheneacetyl)piperidine-2-carboxylate | 2 - 4 | 0 - 25 | High |

Experimental Protocols

General Protocol for N-acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Dichloromethane (DCM) or Diethyl ether

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-